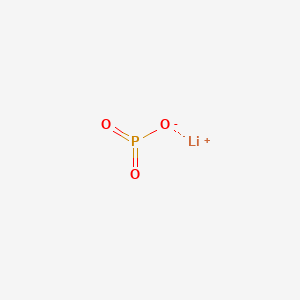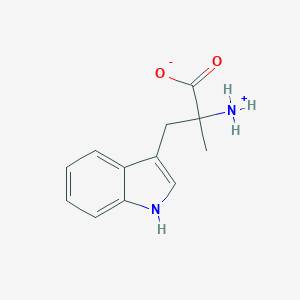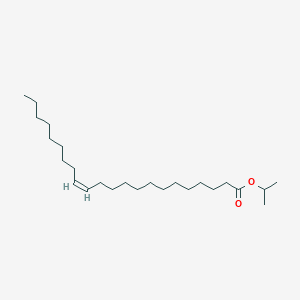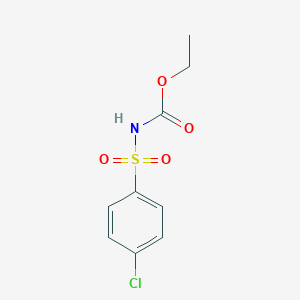
Lithium metaphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium Metaphosphate (LiPO3) is a white powdery substance with a melting point of 656°C, a molecular formula of LiO3P, and a density of 2.46 g/ml . It has the highest specific heat and electrochemical potential of any element on the period table and the lowest density of any elements that are solid at room temperature . It can be used as a flocculant, and also as an analytical reagent .
Synthesis Analysis
This compound can be synthesized through sol-gel synthesis . The as-prepared samples are mostly partially crystalline, and densification heat treatments at 500 °C cause samples to crystallize . Heat capacity measurements have been conducted by means of DSC on both crystalline and glassy this compound, from room temperature up to the melting region .
Molecular Structure Analysis
The molecular structure of this compound has been studied using ab initio molecular electronic structure calculations . These calculations have been used to predict structural data such as radial and bond distribution functions . The metaphosphate group functions as a bridge between SnOx and carbon and results in excellent electrochemical stability during the charge/discharge process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, part of PO43- undergoes a hydrolysis reaction in water to form HPO42- and H2PO4- after the dissolution of Na3PO4 in water .
Physical And Chemical Properties Analysis
This compound has a melting point of 656°C and a density of 2.46 g/ml . It has the highest specific heat and electrochemical potential of any element on the period table and the lowest density of any elements that are solid at room temperature .
Applications De Recherche Scientifique
Glass Formation : LiPO₃ aids in creating multilithium glass systems by reducing founding temperature-time parameters and increasing melt homogeneity in the Li2O-Li2SO4-P2O5 system (Nosenko et al., 2008).
Lithium Phosphate Compounds : It helps investigate ternary systems like Li2O- B2O3-P2O5 and Li2O-SiC2-P2O5, confirming the existence of lithium ortho-, pyro-, and metaphosphate compounds (Tien & Hummel, 1961).
Photoluminescent and Plasmonic Applications : LiPO₃ is crucial in developing photoluminescent Cu+, plasmonic Cu° nanoparticles, and Co2+ color centers (Misbah & Doweidar, 2021).
Magnetic Properties : Lithium cobalt metaphosphate, LiCo(PO3)3, has been synthesized and studied for its magnetic properties, though it shows no electrochemical activity in lithium cells (Choi & Hong, 2005).
Ion Conduction Studies : LiPO₃ is used to study Li+ ion transport in various forms, such as crystalline, glassy, and in polymer-metal salt complexes (Money & Hariharan, 2010).
Nuclear Magnetic Resonance (NMR) Studies : NMR spectroscopy is used to study lithium coordination in lithium phosphate glasses, including LiPO₃ (Alam et al., 1999).
Ionic-Electronic Conduction : Copper lithium phosphate glasses within the Li2O-Cu2O-P2O5 series exhibit mixed mobile ion effect (MMIE), indicating potential applications in energy and switching devices (Mugoni et al., 2014).
Viscosity and Glass Transition Studies : LiPO₃ is used in the study of lithium-zinc metaphosphate glasses to understand the influence of composition and structure on glass properties (Muñoz-Senovilla et al., 2015).
Ab Initio Molecular Orbital Calculations : These calculations help investigate the structure and vibrational properties of lithium and sodium metaphosphate glasses (Uchino & Yoko, 2000).
Synthesis and Ionic Conductivity : Li2P2S6, a novel crystalline lithium thiophosphate, has been synthesized and characterized for use in solid-state batteries (Dietrich et al., 2017).
Lithium Ion Conduction : Comparative studies on Li+ ion transport in various phases of lithium metaphosphate have shown significant improvements in conductivity in different forms (Money & Hariharan, 2007).
Internal Friction Studies : Research on this compound glasses containing potassium metaphosphate explored the effects of dissolved heavy water on internal friction and dielectric losses (Ass & Stevels, 1974).
Orientations Futures
Lithium Metaphosphate and other lithium compounds are being studied for their potential in high-performance lithium storage . Future research will likely focus on improving the understanding of the formation process of lithium-ion batteries and developing tailored cell formation processes for current and future battery technologies .
Propriétés
Numéro CAS |
13762-75-9 |
|---|---|
Formule moléculaire |
HLiO3P |
Poids moléculaire |
86.9 g/mol |
InChI |
InChI=1S/Li.HO3P/c;1-4(2)3/h;(H,1,2,3) |
Clé InChI |
AKZOYHUYFBJCSM-UHFFFAOYSA-N |
SMILES |
[Li+].[O-]P(=O)=O |
SMILES canonique |
[Li].OP(=O)=O |
Autres numéros CAS |
13762-75-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)

![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)









